molecular formula C18H28N2O2 B175497 Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate CAS No. 179898-63-6

Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate

Cat. No.: B175497
CAS No.: 179898-63-6
M. Wt: 304.4 g/mol
InChI Key: FWSBNUWRCPTIGS-UHFFFAOYSA-N
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Description

Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is a synthetic organic compound that features a tert-butyl group and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate typically involves the reaction of a quinoline derivative with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is unique due to its specific quinoline derivative structure, which imparts distinct chemical and biological properties.

Biological Activity

Tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁N₃O₂
  • Molecular Weight : 303.46 g/mol
  • CAS Number : Not widely referenced; however, related compounds are noted in databases.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that similar compounds exhibit:

  • Antioxidant Properties : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models .
  • Neuroprotective Effects : Some studies suggest that derivatives can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer’s .
  • Enzyme Inhibition : There is evidence that related compounds can inhibit enzymes such as acetylcholinesterase and β-secretase, which are critical in the pathology of Alzheimer's disease .

Table 1: Biological Activity Overview

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals
NeuroprotectionReduces apoptosis in neuronal cells
Enzyme InhibitionInhibits acetylcholinesterase and β-secretase

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study investigated the effects of a similar compound on astrocytes exposed to Aβ 1-42. The results indicated that treatment with the compound significantly improved cell viability compared to controls (62.98% vs. 43.78% viability) when co-treated with Aβ 1-42 .
  • Inhibition of Amyloidogenesis :
    • In vitro studies demonstrated that the compound could inhibit Aβ aggregation by up to 85% at concentrations of 100 μM, showcasing its potential as a therapeutic agent against Alzheimer's disease .
  • Cytokine Modulation :
    • The compound was found to reduce TNF-α levels in treated astrocytes, suggesting an anti-inflammatory effect that could contribute to its neuroprotective properties .

Properties

IUPAC Name

tert-butyl N-(2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-11-10-18(6,7)20-15-12(2)14(9-8-13(11)15)19-16(21)22-17(3,4)5/h8-9,11,20H,10H2,1-7H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSBNUWRCPTIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2C)NC(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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